molecular formula C31H46O6 B3416377 Kryptogenin-3,26-diacetate CAS No. 7554-95-2

Kryptogenin-3,26-diacetate

Cat. No.: B3416377
CAS No.: 7554-95-2
M. Wt: 514.7 g/mol
InChI Key: SLRSTHDNKGLBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kryptogenin-3,26-diacetate is a steroidal compound derived from kryptogenin, a naturally occurring steroid sapogenin. This compound is characterized by the presence of two acetate groups at the 3 and 26 positions of the kryptogenin molecule. It is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kryptogenin-3,26-diacetate typically involves the acetylation of kryptogenin. The process begins with the extraction of kryptogenin from natural sources, followed by its purification. The purified kryptogenin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation at the 3 and 26 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions: Kryptogenin-3,26-diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to kryptogenin or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxylamine or hydrazine under basic conditions.

Major Products:

    Oxidation: Formation of kryptogenone or kryptogenin-3,26-dicarboxylic acid.

    Reduction: Regeneration of kryptogenin.

    Substitution: Formation of kryptogenin derivatives with different functional groups.

Scientific Research Applications

Kryptogenin-3,26-diacetate is widely used in scientific research due to its diverse biological activities. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and agrochemicals.

Mechanism of Action

The biological effects of kryptogenin-3,26-diacetate are primarily mediated through its interaction with cellular receptors and enzymes. It can modulate the activity of steroid hormone receptors, influencing gene expression and cellular functions. The compound also affects membrane fluidity and permeability, impacting various cellular processes.

Comparison with Similar Compounds

Kryptogenin-3,26-diacetate is unique due to its specific acetylation pattern, which distinguishes it from other steroidal compounds. Similar compounds include:

    Diosgenin: Another steroid sapogenin with similar biological activities but different functional groups.

    Fesogenin: A related compound with distinct structural features and biological properties.

In comparison, this compound exhibits unique reactivity and biological effects due to the presence of acetate groups at specific positions, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

[6-(3-acetyloxy-10,13-dimethyl-16-oxo-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-oxoheptyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-18(17-36-20(3)32)7-10-27(34)19(2)29-28(35)16-26-24-9-8-22-15-23(37-21(4)33)11-13-30(22,5)25(24)12-14-31(26,29)6/h8,18-19,23-26,29H,7,9-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRSTHDNKGLBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984007
Record name 16,22-Dioxocholest-5-ene-3,26-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65391-73-3, 7554-95-2
Record name NSC226104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kryptogenin-3,26-diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16,22-Dioxocholest-5-ene-3,26-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kryptogenin-3,26-diacetate
Reactant of Route 2
Kryptogenin-3,26-diacetate
Reactant of Route 3
Kryptogenin-3,26-diacetate
Reactant of Route 4
Kryptogenin-3,26-diacetate
Reactant of Route 5
Kryptogenin-3,26-diacetate
Reactant of Route 6
Kryptogenin-3,26-diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.